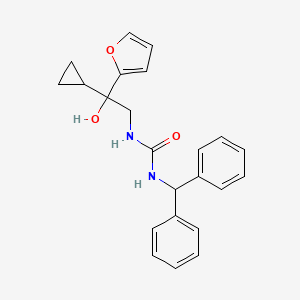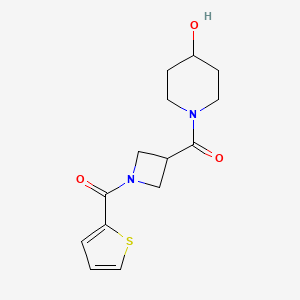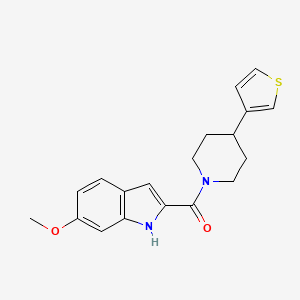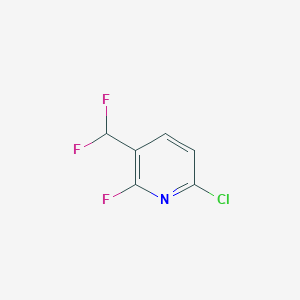![molecular formula C7H14ClNO2S B2860181 Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride CAS No. 2138112-12-4](/img/structure/B2860181.png)
Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride is a chemical compound with the molecular formula C7H14ClNO2S It is a derivative of pyrrole and contains a thiopyrano ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired ring system. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
化学反应分析
Types of Reactions
Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
科学研究应用
Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
Thiopyran derivatives: Compounds with similar thiopyrano ring systems.
Pyrrole derivatives: Compounds containing the pyrrole ring structure.
Sulfone derivatives: Compounds with sulfone functional groups.
Uniqueness
Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride is unique due to its specific ring system and the presence of both pyrrole and thiopyrano moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
1,2,3,3a,4,6,7,7a-octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)2-1-6-3-8-4-7(6)5-11;/h6-8H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYHPZGZRWLLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2C1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2860100.png)
![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2860101.png)
![2-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2860103.png)

![N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2860106.png)
![Dimethyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B2860110.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-NITROBENZAMIDE HYDROCHLORIDE](/img/structure/B2860111.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenylacetamide](/img/structure/B2860113.png)

![methyl 4-({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoate](/img/structure/B2860115.png)
![N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2860116.png)
![N-(3-{3-[(3-methylphenyl)methyl]azetidin-1-yl}-3-oxopropyl)prop-2-enamide](/img/structure/B2860120.png)

